molecular formula C19H32O4 B14351749 Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate CAS No. 94936-69-3

Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate

Cat. No.: B14351749
CAS No.: 94936-69-3
M. Wt: 324.5 g/mol
InChI Key: XHGJJHXNSVNDOB-UHFFFAOYSA-N
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Description

Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate is an organic compound characterized by the presence of a hydroperoxy group attached to an octadecatrienoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroperoxyoctadeca-2,4,6-trienoate typically involves the hydroperoxidation of methyl octadeca-2,4,6-trienoate. This reaction can be carried out using hydrogen peroxide in the presence of a catalyst, such as molybdenum or tungsten compounds, under controlled temperature and pressure conditions. The reaction is usually performed in an organic solvent like dichloromethane or toluene to facilitate the formation of the hydroperoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.

    Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, ozone, and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of peroxides or epoxides.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological systems, including its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4,6-decatrienoate: Similar in structure but lacks the hydroperoxy group.

    Methyl 2,4,6-octatrienoate: Another trienoate derivative with different chain length and functional groups.

Uniqueness

Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other trienoate derivatives and makes it a valuable compound for various applications.

Properties

94936-69-3

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

IUPAC Name

methyl 2-hydroperoxyoctadeca-2,4,6-trienoate

InChI

InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23-21)19(20)22-2/h13-17,21H,3-12H2,1-2H3

InChI Key

XHGJJHXNSVNDOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC=CC=C(C(=O)OC)OO

Origin of Product

United States

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